methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate
Description
Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate (C${11}$H${11}$NO$_3$, molecular weight: 205.21 g/mol) is a substituted indole derivative characterized by a hydroxy group at the 5-position, a methyl ester at the 3-position, and an N-methyl group at the 1-position . This compound is synthesized via cyclization of azidocinnamate esters under reflux conditions, followed by selective methylation . Its crystal structure and hydrogen bonding patterns are influenced by the polar hydroxy group, which facilitates intermolecular interactions critical for solid-state packing . The compound’s structural features make it a versatile intermediate in medicinal chemistry, particularly for derivatization into bioactive molecules .
Properties
IUPAC Name |
methyl 5-hydroxy-1-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-9(11(14)15-2)8-5-7(13)3-4-10(8)12/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBLRDZWMWSGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate typically involves the reaction of 5-hydroxyindole-3-carboxylic acid with methyl iodide in the presence of a base such as sodium hydroxide. This reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by a methoxy group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like methyl iodide and sodium hydroxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction can revert it back to the hydroxyl form .
Scientific Research Applications
Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Hydrogen Bonding and Crystal Packing
- Hydroxy Group Impact : The 5-hydroxy group in this compound participates in N–H⋯O and C–H⋯O interactions, forming layered crystal structures. In contrast, methoxy or benzyloxy analogs exhibit weaker van der Waals interactions due to reduced polarity .
- Methyl Ester vs. Free Acid : Conversion of the methyl ester to a free carboxylic acid (e.g., 5-hydroxy-1H-indole-3-carboxylic acid) increases hydrogen-bonding capacity but reduces thermal stability .
Biological Activity
Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate (MHMIC) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Biological Activities
MHMIC has been studied for its potential antiviral , anticancer , and antimicrobial properties. Research indicates that it may interact with various molecular targets, influencing cellular processes that could lead to therapeutic effects.
Key Biological Activities
- Antiviral Activity : MHMIC has shown promise in inhibiting viral replication, although specific mechanisms remain to be fully elucidated.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Effects : Studies indicate that MHMIC exhibits activity against various bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent.
The mechanism of action for MHMIC involves its interaction with specific receptors and enzymes. It is believed to modulate the activity of certain signaling pathways, leading to:
- Inhibition of Viral Replication : By binding to viral proteins or host cell receptors, MHMIC may prevent the virus from replicating.
- Induction of Apoptosis : In cancer cells, MHMIC may trigger apoptosis through pathways involving caspases and other apoptotic factors.
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of MHMIC. Below are summarized findings from selected research articles:
Comparative Analysis with Related Compounds
MHMIC shares structural similarities with other indole derivatives known for their biological activities. A comparison is provided below:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl 1H-indole-3-carboxylate | Indole ring with carboxylate group | Cytotoxic against various cancer cell lines |
| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | Similar structure with ethyl substitution | Antimicrobial properties against Staphylococcus aureus |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
